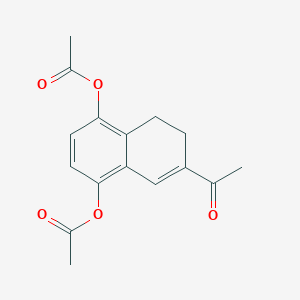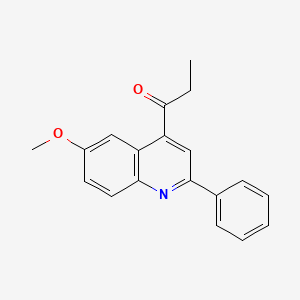
1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse pharmacological properties, including antimalarial, anti-inflammatory, antibacterial, and antiviral activities . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one can be achieved through the Friedländer quinoline synthesis. This method involves the condensation of 2-aminoarylketones with carbonyl compounds possessing a reactive methylene group, followed by cyclodehydration . The reaction is typically carried out under solvent-free conditions using poly(phosphoric acid) as a catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Friedländer synthesis remains a prominent approach due to its efficiency and scalability. The use of poly(phosphoric acid) as a catalyst in a solvent-free environment is particularly advantageous for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored for its potential as an antimalarial and anti-inflammatory agent.
Industry: Utilized in the development of novel materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one involves its interaction with various molecular targets. The compound can inhibit enzymes such as tyrosine kinases and xanthine oxidoreductase, leading to its pharmacological effects . The quinoline ring structure allows it to intercalate with DNA, disrupting cellular processes and exhibiting antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
1-(4-Phenylquinolin-2-yl)propan-1-one: Shares a similar quinoline structure but with different substituents.
2-(6-Methoxynaphthalen-2-yl)propanamide: Another compound with a methoxy group and a similar pharmacological profile.
Uniqueness: 1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one is unique due to its specific methoxy and phenyl substituents on the quinoline ring, which contribute to its distinct chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
5427-47-4 |
|---|---|
Molekularformel |
C19H17NO2 |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
1-(6-methoxy-2-phenylquinolin-4-yl)propan-1-one |
InChI |
InChI=1S/C19H17NO2/c1-3-19(21)16-12-18(13-7-5-4-6-8-13)20-17-10-9-14(22-2)11-15(16)17/h4-12H,3H2,1-2H3 |
InChI-Schlüssel |
QQAGJERGORPIIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC(=NC2=C1C=C(C=C2)OC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


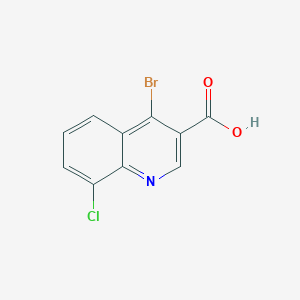
![3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11841891.png)
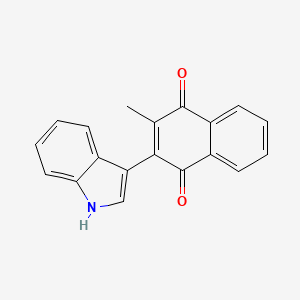

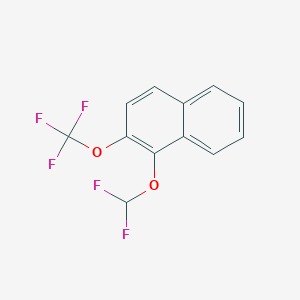

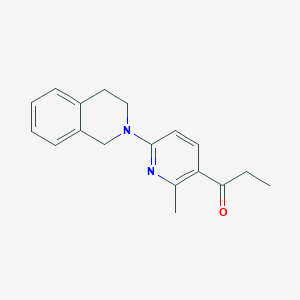

![8-[(Diethylamino)methyl]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B11841942.png)

![1-{[Dimethyl(phenyl)silyl]oxy}-1,1,2,2,2-pentamethyldisilane](/img/structure/B11841949.png)
